Bienvenue dans la boutique en ligne BenchChem!

S-benzylcysteine hydrate

Flavin-containing monooxygenase FMO isoform selectivity cysteine conjugate S-oxidation

S-Benzylcysteine hydrate (CAS 3054-01-1 for the anhydrous parent; also cataloged as the hydrate under CAS 77284-35-6) is an L-cysteine-S-conjugate in which the thiol sulfur is substituted with a benzyl group, yielding the formula C₁₀H₁₃NO₂S·xH₂O. It belongs to the broader class of S-substituted L-cysteine derivatives that serve as protected cysteine synthons in peptide synthesis, as mechanistic probes for flavin-containing monooxygenase (FMO) biochemistry, and as model substrates for studying mercapturic acid pathway metabolism.

Molecular Formula C10H15NO3S
Molecular Weight 229.30 g/mol
Cat. No. B7955801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-benzylcysteine hydrate
Molecular FormulaC10H15NO3S
Molecular Weight229.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSCC(C(=O)O)N.O
InChIInChI=1S/C10H13NO2S.H2O/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H2
InChIKeyWGBMPPQSQCVCBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Benzylcysteine Hydrate: L-Cysteine-S-Conjugate Identity, Key Physicochemical Properties, and Procurement Context


S-Benzylcysteine hydrate (CAS 3054-01-1 for the anhydrous parent; also cataloged as the hydrate under CAS 77284-35-6) is an L-cysteine-S-conjugate in which the thiol sulfur is substituted with a benzyl group, yielding the formula C₁₀H₁₃NO₂S·xH₂O [1]. It belongs to the broader class of S-substituted L-cysteine derivatives that serve as protected cysteine synthons in peptide synthesis, as mechanistic probes for flavin-containing monooxygenase (FMO) biochemistry, and as model substrates for studying mercapturic acid pathway metabolism [2]. The compound is a white to off-white crystalline powder with a melting point of ~214 °C (decomposition), a specific rotation [α]²⁰/D of +27.5 to +30.5° (c=1, 1 mol/L NaOH), and differential solubility—freely soluble in aqueous acid (25 mg/mL in 1 N HCl) and aqueous alkali (1 mol/L NaOH), soluble in hot water, but insoluble in ethanol and diethyl ether . The hydrate form is supplied as a research-grade intermediate; its benzyl thioether moiety confers distinct reactivity and metabolic handling compared to smaller S-alkyl or charged S-substituted cysteine analogs.

Why S-Benzylcysteine Hydrate Cannot Be Replaced by Generic S-Substituted Cysteine Analogs


Within the L-cysteine-S-conjugate family, the identity of the S-substituent dictates three experimentally separable determinants of biochemical utility: (i) substrate recognition and catalytic efficiency toward specific FMO isoforms [1]; (ii) vulnerability to enzymatic hydrolysis in peptide or prodrug contexts [2]; and (iii) redox activity in radical-scavenging assays [3]. S-Benzylcysteine occupies a distinct position on each of these axes—preferentially S-oxidized by FMO1 rather than FMO3, essentially resistant to thermolysin-catalyzed amide bond cleavage, and ranking at the lowest end of antioxidant capacity among common cysteine derivatives. Consequently, substituting S-methyl-, S-allyl-, or S-carboxymethyl-L-cysteine for S-benzylcysteine in an experimental or manufacturing protocol will alter metabolic routing, peptide stability, and redox pharmacology in ways that are predictable only by reference to the quantitative differentiation data summarized below.

Quantitative Differentiation Evidence for S-Benzylcysteine Hydrate Versus Closest Analogs


FMO1-Preferential S-Oxidation: S-Benzylcysteine vs. S-Allylcysteine, DCVC, and TCVC in cDNA-Expressed FMO Panels

In a head-to-head comparison using cDNA-expressed rabbit FMO isoforms (FMO1, FMO2, FMO3, FMO5) at equimolar substrate concentrations (10 mM), S-benzyl-L-cysteine (SBC) was S-oxidized by FMO1 but not by FMO3, whereas S-allyl-L-cysteine (SAC) was S-oxidized by both FMO1 and FMO3. The chlorinated analogs DCVC and TCVC were not substrates for FMO1 and required FMO3 for sulfoxidation. This establishes that the benzyl substituent restricts FMO isoform recognition to FMO1, in contrast to the allyl analog which is accepted by multiple FMO isoforms [1]. Independently, the Vmax for S-benzyl-L-cysteine sulfoxide formation in rat kidney microsomes was nearly 3-fold greater than that measured in liver microsomes, a tissue-level differential not reported for S-methyl- or S-carboxymethyl-L-cysteine [2].

Flavin-containing monooxygenase FMO isoform selectivity cysteine conjugate S-oxidation

Ranked Lowest Antioxidant Activity Among Six Cysteine Derivatives in a Multi-Assay Panel

A systematic study compared the antioxidant activities of six cysteine compounds—S-benzyl-L-cysteine (SBC), S-phenyl-L-cysteine (SPC), S-methyl-L-cysteine (SMC), methionine, cysteine, and taurine—using eight complementary assays: reducing power, ABTS radical scavenging, DPPH radical scavenging, DMPD radical scavenging, FRAP, metal chelating activity, nitrite scavenging, and ORAC. Across the full assay panel, S-benzyl-L-cysteine consistently exhibited the lowest antioxidant activity. By contrast, methionine showed the highest activity in reducing power, DPPH scavenging, and ORAC, while cysteine showed the highest activity in ABTS scavenging, FRAP, and nitrite scavenging [1]. This study provides a direct, multi-dimensional ranking and demonstrates that the benzyl thioether substitution markedly attenuates radical-scavenging capacity relative to the free thiol (cysteine), the methyl thioether (SMC), and the phenyl thioether (SPC).

Antioxidant capacity radical scavenging structure-activity relationship

Negligible Thermolysin-Catalyzed Hydrolysis: S-Benzylcysteine vs. S-Methylcysteine, S-Ethylcysteine, and Proteinogenic Amino Acids

In a study determining kinetic parameters for the thermolytic hydrolysis of protected dipeptides of the form Ac-Gly-Xaa-NH₂ (where Xaa = phenylalanine, leucine, valine, alanine, S-methylcysteine, S-ethylcysteine, S-benzylcysteine, or S-phenylcysteine), the hydrolysis rate was fastest for leucine and phenylalanine, slower for S-methylcysteine and valine, much slower for alanine, and negligible for S-benzylcysteine and S-phenylcysteine [1]. The S-benzyl and S-phenyl substituents thus confer near-complete resistance to thermolysin-mediated amide bond cleavage, in stark contrast to the smaller S-methyl and S-ethyl analogs which remain susceptible. This differential stability is directly attributable to the steric bulk and hydrophobicity of the benzyl group occupying the S₁' subsite of the enzyme.

Enzymatic stability thermolysin peptide prodrug design

Cysteine Conjugate S-Oxidase Analog Selectivity: Differential Inhibition by S-Methylcysteine vs. No Effect of S-Carboxymethylcysteine

In rat hepatic and renal microsomal preparations using S-benzyl-L-cysteine as the S-oxidase substrate, the structurally related analogs S-methyl-L-cysteine and S-(1,2-dichlorovinyl)-L-cysteine inhibited the S-oxidase activity, whereas S-carboxymethyl-L-cysteine and S-benzyl-L-cysteine methyl ester had no inhibitory effect [1]. This differential pharmacology demonstrates that the cysteine conjugate S-oxidase active site discriminates among S-substituents: small neutral alkyl (methyl) and electron-withdrawing chloroalkenyl groups permit binding and competition, while the charged carboxymethyl group and the esterified carboxyl abolish interaction. This finding identifies S-benzylcysteine as the preferred substrate for characterizing S-oxidase inhibitor selectivity profiles.

Cysteine conjugate S-oxidase analog inhibition substrate recognition

Active-Site S-Benzylcysteine Adduct Formation in O⁶-Alkylguanine-DNA Alkyltransferase Inactivation: A Unique Mechanistic Signature

O⁶-Benzylguanine inactivates human O⁶-alkylguanine-DNA alkyltransferase (AGT) by serving as a substrate for alkyl transfer, resulting in the stoichiometric formation of S-benzylcysteine at the active-site cysteine acceptor residue (Cys¹⁴⁵) with concomitant release of guanine. The rate of guanine formation followed second-order kinetics with k = 600 M⁻¹ s⁻¹ [1]. This mechanism is specific to the benzyl adduct: O⁶-allylguanine was less active (complete inactivation at 200 µM in 30 min), and O⁴-benzylthymidine did not inactivate any of the alkyltransferase proteins tested [1]. The S-benzylcysteine residue formed upon inactivation is structurally distinct from the S-methylcysteine residue formed upon repair of O⁶-methylguanine lesions, making this a benzyl-specific mechanistic signature. Escherichia coli and yeast AGTs were resistant to O⁶-benzylguanine, highlighting the unique steric accommodation of the human AGT active site for the benzyl moiety [1].

DNA repair O⁶-alkylguanine-DNA alkyltransferase mechanism-based inactivation

High-Confidence Application Scenarios for S-Benzylcysteine Hydrate Based on Quantitative Differentiation Evidence


FMO1-Selective Biochemical Probe Development and Drug Metabolism Studies

S-Benzylcysteine is the only S-substituted cysteine derivative for which FMO1-exclusive S-oxidation has been experimentally confirmed across a panel of cDNA-expressed FMO isoforms (FMO1, FMO2, FMO3, FMO5). In contrast, S-allylcysteine is accepted by both FMO1 and FMO3 [1]. Researchers constructing FMO isoform activity assays or investigating tissue-specific FMO1 expression (e.g., in kidney, where Vmax for SBC sulfoxidation exceeds liver 3-fold [2]) should select S-benzylcysteine hydrate over S-allylcysteine or S-methylcysteine to ensure isoform selectivity. The compound's well-characterized conversion to a single sulfoxide diastereomer—without sulfone formation—simplifies analytical quantification by HPLC [2].

Peptide Synthesis with Orthogonal Cysteine Thiol Protection

The S-benzyl group serves as a semi-permanent thiol protecting group that is stable to acidic (Boc-cleavage) and basic (Fmoc-cleavage) conditions but can be removed by hydrogenolysis or strong acid (HF, TFMSA) at the final deprotection stage. This orthogonality to S-trityl (acid-labile), S-acetamidomethyl (heavy-metal cleavable), and S-tert-butyl (strong-acid cleavable) protecting groups makes S-benzylcysteine—and its Boc- or Fmoc-protected N-terminal derivatives—indispensable building blocks for multi-cysteine peptide synthesis, including oxytocin, vasopressin, and insulin analogs [1]. The negligible thermolysin susceptibility of the S-benzyl adduct further supports its use in peptide sequences that must resist metalloprotease degradation during biosynthesis or formulation [2].

Reference Standard for O⁶-Benzylguanine-Mediated AGT Inactivation Assays in Cancer Pharmacology

O⁶-Benzylguanine (O⁶-BG) is a clinical-stage AGT inhibitor used to sensitize tumors to alkylating chemotherapy. Its mechanism of action involves covalent transfer of the benzyl group to the AGT active-site cysteine, forming an S-benzylcysteine residue with k = 600 M⁻¹ s⁻¹ and stoichiometric guanine release [1]. S-Benzylcysteine hydrate is therefore required as the authentic reference standard for LC-MS/MS quantification of the AGT-benzyl adduct in pharmacodynamic studies. Neither S-methylcysteine (the repair product of O⁶-methylguanine) nor N-acetyl-S-benzyl-L-cysteine (the urinary mercapturate metabolite) can substitute for this purpose, as they differ in retention time, fragmentation pattern, and biological provenance [1].

Negative Control Compound for Antioxidant Screening of Thioether-Containing Molecules

In a comprehensive eight-assay antioxidant panel (reducing power, ABTS, DPPH, DMPD, FRAP, metal chelating, nitrite scavenging, ORAC), S-benzylcysteine ranked at the lowest activity level among S-benzyl-L-cysteine, S-phenyl-L-cysteine, S-methyl-L-cysteine, methionine, cysteine, and taurine [1]. This establishes S-benzylcysteine as a validated negative control for antioxidant screening programs focused on thioether-containing amino acid derivatives. When a benzyl-bearing cysteine scaffold with minimal intrinsic redox interference is needed—for example, to assess the antioxidant contribution of a conjugated pharmacophore without background from the cysteine moiety itself—S-benzylcysteine hydrate is the rational procurement choice over S-allylcysteine or S-methylcysteine.

Quote Request

Request a Quote for S-benzylcysteine hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.